
5-bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone is a heterocyclic compound that features a pyridazinone core substituted with bromine, fluorophenyl, and methoxy groups
Méthodes De Préparation
The synthesis of 5-bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate brominated and fluorinated aromatic precursors.
Cyclization: The key step involves the cyclization of these precursors to form the pyridazinone ring.
Methoxylation: Introduction of the methoxy group is achieved through methylation reactions under controlled conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
5-bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Medicinal Chemistry
Inhibitory Activity Against Monoamine Oxidase:
Recent studies have highlighted the potential of pyridazinone derivatives, including 5-bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone, as selective inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative disorders such as Alzheimer’s disease. For instance, derivatives with similar structures have demonstrated significant inhibitory effects on MAO-B, with some exhibiting IC50 values as low as 0.013 µM, indicating high potency . The presence of the methoxy and bromo groups has been shown to enhance this inhibitory activity, suggesting that modifications to the pyridazinone scaffold can lead to improved therapeutic candidates.
Synthesis and Structural Studies
Synthesis Techniques:
The synthesis of this compound can be approached through various methodologies involving the reaction of appropriate precursors under controlled conditions. Recent literature emphasizes the importance of optimizing reaction parameters to yield high-purity products suitable for biological evaluation .
Crystal Structure Analysis:
Understanding the crystal structure of this compound can provide insights into its reactivity and interaction with biological targets. Studies have shown that the molecular geometry and bond lengths in similar pyridazinones are consistent with theoretical predictions, supporting their potential efficacy as drug candidates .
Case Studies and Research Findings
Case Study: Neurodegenerative Disorders
In a recent study focusing on pyridazinone derivatives, compounds were evaluated for their ability to inhibit MAO-A and MAO-B enzymes. The most promising derivatives showed selectivity towards MAO-B, which is particularly relevant for treating neurodegenerative diseases such as Alzheimer’s . These findings underscore the therapeutic potential of this compound as a lead compound in drug discovery efforts targeting neurodegeneration.
Data Table: Comparative Analysis of Pyridazinone Derivatives
Compound Name | Structure | MAO-B IC50 (µM) | Antioxidant Activity | Notes |
---|---|---|---|---|
This compound | Structure | TBD | TBD | Potential lead compound |
T6 (Similar Derivative) | Structure | 0.013 | High | Most potent MAO-B inhibitor |
T3 (Similar Derivative) | Structure | 0.039 | Moderate | Selective for MAO-B |
Mécanisme D'action
The mechanism of action of 5-bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the biological context and the specific target molecules involved.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone include:
5-bromo-2-chlorophenyl-4-fluorophenylmethanone: This compound shares the bromine and fluorine substitutions but differs in the core structure.
5-methyl-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone: This compound has a methyl group instead of a bromine atom, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Activité Biologique
5-Bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on various studies.
Synthesis and Structural Characteristics
The compound can be synthesized through several methods, including the condensation of substituted phenyl piperazines with pyridazinones. A notable synthesis pathway involves the reaction of 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone with various substituents, leading to derivatives with enhanced biological properties .
Structural Characteristics:
- Molecular Formula: C₁₃H₁₂BrF N₃O₂
- Molecular Weight: Approximately 307.15 g/mol
- Key Functional Groups: Bromine, fluorine, methoxy group, and a pyridazinone core.
1. Monoamine Oxidase Inhibition
One of the primary biological activities of this compound is its inhibitory effect on monoamine oxidase (MAO), particularly MAO-B. Studies have shown that derivatives with methoxy or bromo substitutions exhibit potent inhibitory activities. For instance, a related compound was found to have an IC₅₀ value of 0.013 µM against MAO-B, indicating strong potential for treating neurodegenerative disorders such as Parkinson's disease .
Compound | MAO-B IC₅₀ (µM) | Comments |
---|---|---|
T6 | 0.013 | Most potent |
T3 | 0.039 | Significant activity |
2. Cytotoxicity Studies
Cytotoxic effects were evaluated using L929 fibroblast cells. The results indicated that while some derivatives like T3 caused significant cell death at higher concentrations (50 and 100 µM), others like T6 demonstrated minimal cytotoxicity even at elevated doses (IC₅₀ = 120.6 µM) . This suggests that T6 may serve as a safer therapeutic candidate.
Compound | Cytotoxicity IC₅₀ (µM) | Effect on L929 Cells |
---|---|---|
T3 | 27.05 | Complete cell death at high doses |
T6 | 120.6 | No significant cell death |
3. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridazinone derivatives, including those similar to this compound. For example, compounds targeting JNK1 exhibited significant growth inhibition across various cancer cell lines in the NCI-60 panel . This suggests a promising avenue for further research into their use as anticancer agents.
Case Studies
Case Study: Anticancer Efficacy
A study involving a series of pyridazinone derivatives demonstrated that modifications in their chemical structure significantly impacted their anticancer efficacy against different cell lines. The compound with the bromo and methoxy substitutions showed enhanced activity against breast cancer cells compared to other derivatives lacking these groups .
Case Study: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of pyridazinone derivatives in models of neurodegeneration. The findings indicated that compounds with specific substitutions could effectively inhibit MAO-B, thus potentially mitigating neurodegenerative processes .
Propriétés
IUPAC Name |
5-bromo-2-(4-fluorophenyl)-4-methoxypyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O2/c1-17-10-9(12)6-14-15(11(10)16)8-4-2-7(13)3-5-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIYZTSXBCAHSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NN(C1=O)C2=CC=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.